molecular formula C15H22O3 B15368160 Tert-butyl 3-(2-phenylethoxy)propanoate CAS No. 133803-49-3

Tert-butyl 3-(2-phenylethoxy)propanoate

Cat. No.: B15368160
CAS No.: 133803-49-3
M. Wt: 250.33 g/mol
InChI Key: MWESAJVGMSPXHM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-phenylethoxy)propanoate is a tert-butyl ester derivative featuring a propanoate backbone substituted with a 2-phenylethoxy group. This structural configuration combines the steric bulk of the tert-butyl group with the aromatic and ether functionalities of the phenylethoxy moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Applications of this compound likely align with structurally similar tert-butyl esters, which are frequently employed as intermediates in drug development, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

CAS No.

133803-49-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

tert-butyl 3-(2-phenylethoxy)propanoate

InChI

InChI=1S/C15H22O3/c1-15(2,3)18-14(16)10-12-17-11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

InChI Key

MWESAJVGMSPXHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison Based on Substituent Modifications

Compound Name Molecular Formula Key Structural Features Reactivity/Solubility Biological Activity References
This compound C₁₅H₂₂O₃ Phenylethoxy group, tert-butyl ester High lipophilicity; resistant to hydrolysis Potential enzyme inhibition
Tert-butyl 3-(2-cyanoethoxy)propanoate C₁₅H₂₀N₂O₃ Cyanoethoxy group Polar due to cyano group; moderate stability Enzyme inhibition (e.g., kinases)
Tert-butyl 3-(2-aminoethoxy)propanoate C₁₁H₂₃NO₄ Aminoethoxy group Hydrophilic; forms salts for solubility Antimicrobial activity
Methyl 3-(4-oxopiperidin-1-yl)propanoate C₁₀H₁₇NO₃ Methyl ester, piperidine-oxo group Less steric hindrance; prone to hydrolysis Receptor modulation

Key Findings :

  • Lipophilicity: The phenylethoxy group in the target compound enhances membrane permeability compared to polar cyano or amino substituents .
  • Stability : Tert-butyl esters universally exhibit greater hydrolytic stability than methyl esters due to steric hindrance .
  • Biological Activity: Substituents dictate target specificity; for example, aminoethoxy derivatives show antimicrobial effects, while phenylethoxy analogs may interfere with enzyme-substrate interactions .

Backbone and Stereochemical Modifications

Table 2: Impact of Backbone and Chirality

Compound Name Backbone/Stereochemistry Unique Features Biological Relevance References
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate Chiral naphthyl backbone Stereospecific interactions Anticancer activity (chiral-dependent)
Tert-butyl 3-(cycloheptylamino)propanoate Cycloheptylamine substituent Enhanced steric bulk Pharmacological target modulation
Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate HCl Aromatic-aminoethyl chain Hydrochloride salt improves aqueous solubility Enzyme-substrate interactions

Key Findings :

  • Chirality : Enantiomers like the (R)- and (S)-naphthyl derivatives exhibit divergent biological activities, underscoring the importance of stereochemistry in drug design .
  • Solubility: Hydrochloride salt forms (e.g., in aminoethyl derivatives) enhance water solubility, critical for in vivo applications .

Functional Group Replacements

Table 3: Carbamate vs. Ester Derivatives

Compound Name Functional Group Key Properties Applications References
Tert-butyl 3-(tert-butylsulfanyl)propanoate Sulfanyl group High steric hindrance; thiol reactivity Materials science intermediates
tert-butyl N-(2-hydroxyethyl)carbamate Carbamate Hydrogen bonding capacity Polymer stabilizers
Tert-butyl 3-(4-hydroxyphenyl)propanoate Hydroxyl group Antioxidant properties Antioxidant formulations

Key Findings :

  • Reactivity : Sulfanyl groups enable disulfide bond formation, useful in polymer chemistry, while hydroxyl groups confer antioxidant capabilities .
  • Functional Versatility : Carbamates offer hydrogen-bonding sites for biomolecular interactions, unlike esters .

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